
Magnolol
Overview
Description
Magnolol, a neolignan derived from Magnolia officinalis, exhibits diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties . It modulates key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, contributing to its antitumor effects . Formulation strategies, such as liposomes and nanocarriers, are under investigation to enhance its pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnolol can be synthesized through various methods. One common synthetic route involves the use of chavicol as a starting material. The conversion of chavicol to this compound can be achieved using laccase enzymes . Another method involves the structural modification of this compound to enhance its antioxidant activity, resulting in the formation of this compound derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the bark of Magnolia officinalis. The extraction process includes the use of solvents such as ethanol or methanol to isolate this compound and related lignans . The extracted compound is then purified using techniques like capillary electrophoresis and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Magnolol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s allyl and hydroxyl groups are particularly reactive, making it suitable for structural modifications .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various this compound derivatives with enhanced biological activities. For example, the addition reaction at the allyl group and the replacement of the hydroxyl group on the phenyl ring can lead to the formation of novel compounds with improved antioxidant properties .
Scientific Research Applications
Biological Activities of Magnolol
This compound exhibits a wide range of biological activities that make it a promising candidate for therapeutic applications. Key areas of research include:
- Anti-inflammatory Properties : this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) signaling pathways, thereby reducing inflammation in various models, including acute lung injury and lipopolysaccharide-induced inflammation .
- Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties, effectively inhibiting the growth of various pathogens, including fungi and bacteria. For instance, it has been demonstrated to disrupt cell membrane integrity in Neopestalotiopsis ellipsospora, a pathogen affecting tea plants .
- Antioxidative Activity : this compound enhances antioxidant defenses by reducing reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes like superoxide dismutase and catalase in model organisms .
- Anticancer Potential : Studies have highlighted this compound's ability to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways related to cell survival and proliferation . It has shown effectiveness against various cancer types, including colon cancer and upper aerodigestive tract cancers .
- Neuroprotective Effects : this compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It promotes stress resistance and enhances lifespan in Caenorhabditis elegans models .
- Cardiovascular Protection : The compound has demonstrated potential in protecting against cardiovascular diseases by improving endothelial function and reducing oxidative stress .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human colon cancer cell lines, revealing significant antiproliferative activity with IC50 values indicating potent efficacy compared to standard chemotherapy agents like cisplatin .
Case Study 2: Neuroprotection
In a model using Caenorhabditis elegans, this compound treatment extended lifespan and improved stress resistance against oxidative damage. The underlying mechanisms involved modulation of insulin/IGF signaling pathways, highlighting its potential for aging-related conditions .
Case Study 3: Anti-inflammatory Effects
Research on acute lung injury models demonstrated that this compound significantly reduced inflammatory markers and improved lung function by suppressing NF-κB signaling pathways, showcasing its therapeutic potential in respiratory diseases .
Limitations and Challenges
Despite its promising applications, this compound faces challenges such as low water solubility and bioavailability, which limit its clinical use. Ongoing research aims to develop formulations that enhance its delivery and efficacy in therapeutic settings .
Summary Table of this compound Applications
Mechanism of Action
Magnolol is often compared with honokiol, another lignan found in Magnolia species. Both compounds share similar chemical structures but exhibit different physicochemical and stability properties :
Stability: Honokiol is less stable than this compound, especially at neutral and basic pH values.
Biological Properties: Both compounds exhibit similar biological properties, including antioxidative, anti-inflammatory, and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Magnolol vs. Honokiol
Structural Similarities and Differences: this compound and honokiol are dihydroxylated biphenyl isomers differing in the position of their hydroxyl groups (C3/C5 vs. C2/C4) . Both share a molecular weight of 266.33 g/mol but exhibit distinct physicochemical properties:
Pharmacological Contrasts :
- Anticancer Activity: this compound derivatives (e.g., 3-(4-aminopiperidin-1-yl)methyl this compound) show enhanced efficacy against non-small cell lung cancer (NSCLC) compared to honokiol .
- Anti-Inflammatory Effects: Both inhibit NF-κB and COX-2, but this compound exhibits lower cytotoxicity in RAW264.7 macrophages .
- Analgesic Properties: Honokiol is more potent against NMDA-induced nociception, while this compound specifically targets CHPG-induced thermal hyperalgesia .
This compound vs. Biseugenol
Structural Relationship: Biseugenol, a methoxylated derivative of this compound, shares its biphenyl core but includes additional methoxyl groups .
Property | This compound | Biseugenol | |
---|---|---|---|
Anti-Asthmatic Activity | Modulates Th2/Th17 cytokines | Comparable to dexamethasone | |
Molecular Targets | JAK-STAT, Notch 1 | Similar pathways |
Biseugenol reduces eosinophil and neutrophil levels in asthma models with efficacy matching dexamethasone, suggesting shared anti-inflammatory mechanisms with this compound .
This compound vs. Eugenol and Bis-Eugenol
Functional Comparison :
Compound | Cytotoxicity (RAW264.7) | Radical Scavenging | NF-κB Inhibition | |
---|---|---|---|---|
This compound | Low | Moderate | Strong | |
Honokiol | Moderate | High | Strong | |
Eugenol | High | Low | None | |
Bis-Eugenol | Very High | Moderate | None |
This compound and honokiol outperform eugenol derivatives in antioxidative and anti-inflammatory activity, attributed to their electronegativity and biphenolic structure .
Key Research Findings and Data
Table 1: Antifungal Efficacy Against Fusarium spp.
Compound | MIC (μg/mL) | Comparison | |
---|---|---|---|
This compound | 50–100 | Similar to fluconazole | |
Honokiol | 25–50 | Superior to terbinafine | |
Fluconazole | 50–100 | Reference | |
Terbinafine | 25–50 | Reference |
Table 2: Bioavailability Enhancement Strategies
Biological Activity
Magnolol, a biphenyl compound derived from Magnolia officinalis, has garnered significant attention in recent years due to its diverse biological activities. This article explores the multifaceted effects of this compound, including its anti-inflammatory, antimicrobial, antioxidant, anticancer, neuroprotective, and cardiovascular protective properties. The findings are supported by various studies and case analyses.
Overview of Biological Activities
This compound exhibits a wide range of biological activities that can be summarized as follows:
- Anti-inflammatory : this compound has been shown to inhibit inflammatory pathways, particularly through the NF-κB and MAPK signaling pathways. It reduces the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in vitro and in vivo .
- Antimicrobial : Research indicates that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. It disrupts cell membrane integrity and affects metabolic pathways in microorganisms .
- Antioxidant : this compound demonstrates potent antioxidant activity by reducing oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) levels while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
- Anticancer : Studies have highlighted this compound's potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including HeLa cells. Its mechanism involves the modulation of signaling pathways related to cell survival and death .
- Neuroprotective : this compound has shown promise in protecting neuronal cells from oxidative damage and apoptosis, suggesting its potential use in neurodegenerative diseases .
- Cardiovascular Protection : this compound may exert protective effects on the cardiovascular system by improving endothelial function and reducing hypertension .
Anti-inflammatory Mechanisms
A key study demonstrated that this compound significantly ameliorates LPS-induced inflammation by suppressing the TLR4/NF-κB/MAPK signaling pathway. This was evidenced by decreased levels of phosphorylated p65 and IκBα in mouse mammary epithelial cells . Table 1 summarizes the effects of this compound on various inflammatory markers:
Inflammatory Marker | Control Group | This compound Treatment |
---|---|---|
IL-1β | High | Low |
TNF-α | High | Low |
IL-6 | High | Low |
Antimicrobial Activity
In a study assessing this compound's antimicrobial effects against mycoplasmas, it was found to inhibit growth in a dose-dependent manner. The treatment led to significant disturbances in metabolic pathways associated with glycolysis and lipid metabolism . The minimum inhibitory concentrations (MIC) are detailed in Table 2:
Microorganism | MIC (µg/mL) |
---|---|
Mycoplasma pneumoniae | 15 |
Mycoplasma hominis | 10 |
Antioxidant Effects
This compound's antioxidant properties were evaluated using Caenorhabditis elegans models. The compound reduced oxidative stress markers while enhancing antioxidant enzyme activities, indicating its potential to extend lifespan through oxidative stress mitigation .
Case Studies
- Atopic Dermatitis Model : In BALB/c mice with induced atopic dermatitis, this compound treatment suppressed symptoms by modulating T-cell differentiation towards regulatory T-cells (Tregs) while inhibiting Th17 cell proliferation. This suggests a therapeutic potential for managing allergic conditions .
- Cancer Cell Lines : In vitro studies on HeLa cells revealed that this compound exhibited anti-proliferative effects with an IC50 value of 0.11 µg/mL, indicating its potency as an anticancer agent .
Challenges and Future Directions
Despite its promising biological activities, this compound faces challenges such as low water solubility and bioavailability that limit its clinical application. Future research should focus on developing delivery systems to enhance its therapeutic efficacy.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to validate Magnolol’s neuroprotective effects?
Methodological Answer: this compound’s neuroprotective properties are studied using MPTP-induced Parkinson’s disease (PD) mouse models , where striatal dopamine transporter (DAT) activity is quantified via ¹⁸F-FP-(+)-DTBZ PET imaging to assess neuronal recovery . For cerebral ischemia, permanent focal cerebral infarction models evaluate this compound’s ability to reduce oxidative stress markers (e.g., malondialdehyde, myeloperoxidase) and inhibit glutamate-induced excitotoxicity .
Q. How does this compound inhibit cancer cell proliferation in vitro?
Methodological Answer: this compound induces G0/G1 cell cycle arrest by upregulating p21 and downregulating cyclin-dependent kinases (CDKs). Apoptosis is validated via flow cytometry (Annexin V/PI staining) and Western blotting (cleaved caspase-9, PARP, Bax/Bcl-2 ratio) in colorectal (SW480, HCT116) and lung (A549, NCI-H1299) cancer cells . Dose-dependent cytotoxicity is measured using MTT/Calcein AM assays .
Q. What standardized assays quantify this compound’s antioxidant activity?
Methodological Answer: SOD activity assays (e.g., nitroblue tetrazolium reduction) and qRT-PCR for SOD isoforms (CuZn-SOD, MnSOD, ECSOD) are used in ETEC-induced and non-induced mouse models. Contradictory results require cross-validation with ELISA for protein expression and ROS scavenging assays (e.g., DCFH-DA) .
Advanced Research Questions
Q. How can contradictory findings in this compound’s modulation of SOD isoforms be resolved?
Methodological Answer: Discrepancies in SOD mRNA vs. protein activity (e.g., CuZn-SOD upregulation without enzymatic activation) require time-course experiments to assess post-translational modifications and tissue-specific profiling (e.g., liver vs. brain). Context-dependent factors (dose, cell type, oxidative stress inducers like ETEC) must be controlled .
Q. What structural biology techniques elucidate this compound’s dual agonism on RXRα and PPARγ?
Methodological Answer: X-ray crystallography of RXRα and PPARγ ligand-binding domains (LBDs) reveals this compound’s binding modes: two molecules occupy PPARγ’s Y-shaped pocket, while a single molecule fits RXRα’s L-shaped pocket. Transactivation assays (PPRE/RXRE luciferase reporters) confirm biased agonism toward PPARγ-RXRα heterodimers .
Q. How do metabolomics data processing methods impact this compound’s bioactivity profiling?
Methodological Answer: Untransformed vs. fourth-root-transformed mass spectrometry data significantly alter this compound’s selectivity ratio rankings (8th to 213th). False-positive reduction requires orthogonal validation (e.g., LC-MS/MS) and multivariate analysis (PLS-DA) to filter noise from heteroscedastic datasets .
Q. What multi-omics approaches identify this compound’s anti-asthma targets?
Methodological Answer: Network pharmacology integrates transcriptomic data (e.g., STAT1, MMP12) with this compound’s putative targets. Hallmark pathway analysis (e.g., interferon-γ/α responses) and MetaboAnalyst map tryptophan/arginine metabolism in L-arginine-induced gastrointestinal motility models .
Q. How does this compound modulate Wnt/β-catenin signaling in colorectal cancer?
Methodological Answer: TOPflash/FOPflash luciferase assays quantify β-catenin/TCF4 transcriptional activity. This compound suppresses nuclear β-catenin translocation via immunofluorescence and EMSA to block DNA binding. Downstream targets (c-Myc, MMP-7) are validated by ChIP-qPCR .
Q. What in vivo models confirm this compound’s anti-osteoclastogenic effects?
Methodological Answer: Ovariectomized (OVX) murine models assess bone density via µCT, while TRAP staining quantifies osteoclasts. This compound inhibits NF-κB/MAPK pathways in RAW264.7 cells, validated by phospho-kinase arrays and siRNA silencing .
Q. How do pharmacokinetic studies optimize this compound dosing for xenograft tumor suppression?
Methodological Answer: Subcutaneous A549 xenografts in nude mice are treated with 25 mg/kg this compound (i.p.) for 4 weeks. Tumor volume (caliper measurements) and Akt/mTOR pathway inhibition (Western blot) are correlated with body weight monitoring to assess toxicity .
Q. Methodological Considerations Table
Properties
IUPAC Name |
2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h3-4,7-12,19-20H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOAZFWZEDHOOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044076 | |
Record name | Magnolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; Bitter aroma | |
Record name | Magnolol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2001/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; soluble in DMSO, Sparingly soluble (in ethanol) | |
Record name | Magnolol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2001/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
528-43-8 | |
Record name | Magnolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Magnolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnolol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Magnolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAGNOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001E35HGVF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MAGNOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7686 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
101.5-102 °C | |
Record name | MAGNOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7686 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.